BPR1M97

Opioid Receptor Binding Dual Agonism Analgesic Discovery

BPR1M97 is the only dual MOP/NOP full agonist with biased NOP signaling (G-protein-biased; reduced β-arrestin recruitment). Unlike morphine (MOP-only), it coactivates both receptors (MOP Ki=1.8nM; NOP Ki=4.2nM), delivering superior analgesia in opioid-refractory cancer pain models at 1.8 mg/kg s.c. with 10-min onset. It eliminates confounds in behavioral studies: no conditioned place preference, minimal withdrawal, reduced respiratory/GI dysfunction. The definitive tool for pathway-specific opioid pharmacology requiring simultaneous dual-receptor engagement without abuse-liability confounds.

Molecular Formula C18H18Cl2N2O
Molecular Weight 349.3 g/mol
Cat. No. B1436885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPR1M97
Molecular FormulaC18H18Cl2N2O
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23)
InChIKeyLIYLICKKTYEDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPR1M97 Procurement Guide: Dual MOP/NOP Agonist for Pain Research


BPR1M97 (CAS 2059904-66-2) is a synthetic small molecule belonging to the N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamide chemotype, structurally unrelated to morphine or classical opioid scaffolds [1]. The compound functions as a dual-acting full agonist at the mu opioid receptor (MOP) and the nociceptin/orphanin FQ peptide receptor (NOP), exhibiting high binding affinity with Ki values of 1.8 nM for MOP and 4.2 nM for NOP [2]. BPR1M97 demonstrates blood-brain barrier penetration and produces potent antinociceptive effects in multiple animal models .

Why BPR1M97 Cannot Be Replaced by Generic MOP-Selective Agonists or Single-Target Analogs


Substituting BPR1M97 with a generic MOP-selective agonist (e.g., morphine) or a NOP-selective agonist fundamentally alters the pharmacological outcome. BPR1M97 uniquely coactivates both MOP and NOP receptors, a dual mechanism not achievable with single-target ligands [1]. Morphine exhibits binding affinity only to MOP with no detectable NOP binding, while selective NOP agonists lack MOP-mediated analgesic efficacy [2]. Furthermore, BPR1M97 displays biased agonism at NOP (G-protein-biased with reduced β-arrestin recruitment), a signaling profile distinct from balanced NOP agonists [3]. This specific combination of MOP/NOP dual agonism and biased NOP signaling underpins its differentiated in vivo pharmacology, including reduced gastrointestinal inhibition and diminished withdrawal liability compared to morphine [1].

BPR1M97 Quantified Differentiation: Receptor Affinity, Functional Bias, and In Vivo Performance Metrics


BPR1M97 Exhibits High-Affinity Dual MOP/NOP Binding Versus Morphine's MOP-Selective Profile

BPR1M97 demonstrates high-affinity binding to both MOP (Ki = 1.8 nM) and NOP (Ki = 4.2 nM) receptors. In direct comparison using the same assay conditions, morphine binds only to MOP with measurable affinity and exhibits no detectable binding to NOP [1]. This dual-target engagement at nanomolar concentrations is the molecular basis for BPR1M97's distinct pharmacological profile.

Opioid Receptor Binding Dual Agonism Analgesic Discovery

BPR1M97 Functions as a G-Protein-Biased NOP Agonist with Reduced β-Arrestin Recruitment

In cell-based functional assays, BPR1M97 acts as a full agonist at MOP across all tested pathways (cAMP inhibition, β-arrestin recruitment, internalization). At NOP, however, BPR1M97 exhibits biased agonism: it is a full agonist for G-protein-mediated cAMP inhibition (similar Emax to nociceptin/orphanin FQ), but shows markedly reduced β-arrestin recruitment compared to balanced NOP agonists [1][2]. This G-protein bias at NOP distinguishes BPR1M97 from non-biased dual agonists.

Biased Agonism NOP Receptor Signaling Functional Selectivity

BPR1M97 Produces Faster Onset of Antinociception than Morphine Following Subcutaneous Administration

In murine nociceptive testing, BPR1M97 elicited detectable antinociceptive effects as early as 10 minutes following subcutaneous injection, whereas morphine's onset of action occurs later [1]. This rapid onset profile, observed in tail-flick and tail-clip assays, indicates faster achievement of therapeutic effect after administration.

Antinociception Onset Pain Models Pharmacokinetic-Pharmacodynamic Correlation

BPR1M97 Elicits Superior Analgesia to Morphine in Cancer-Induced Pain Model

In a murine model of cancer-induced pain, BPR1M97 at 1.8 mg/kg (s.c., single dose) produced significantly better analgesia compared to morphine [1][2]. Morphine exhibits reduced analgesic responsiveness in cancer pain states, whereas BPR1M97 maintained robust antinociceptive efficacy, indicating differential effectiveness in pathological pain conditions.

Cancer Pain Analgesic Efficacy Disease-Specific Models

BPR1M97 Causes Less Respiratory and Gastrointestinal Dysfunction than Morphine

In comparative in vivo assessments, BPR1M97 produced significantly less respiratory depression and gastrointestinal dysfunction compared to morphine at equianalgesic doses [1]. Lung functional tests and charcoal meal gastrointestinal transit assays confirmed reduced impairment of these physiological parameters with BPR1M97 treatment.

Opioid Side Effects Respiratory Depression Gastrointestinal Transit

BPR1M97 Induces Reduced Physical Dependence Liability Compared to Morphine

In naloxone-precipitated withdrawal assays, BPR1M97-treated mice exhibited significantly fewer withdrawal jumping behaviors compared to morphine-treated animals [1]. This indicates a reduced propensity to induce physical dependence, a critical limitation of chronic morphine use. Additionally, BPR1M97 did not produce conditioned place preference (CPP), suggesting reduced rewarding/reinforcing properties [1].

Opioid Dependence Withdrawal Abuse Liability

Optimal Research Applications of BPR1M97 Based on Evidence-Validated Differentiation


Dual MOP/NOP Receptor Pharmacology and Biased Signaling Studies

BPR1M97 is ideally suited for investigating dual MOP/NOP receptor coactivation mechanisms and G-protein-biased signaling at NOP. Its high-affinity dual binding (MOP Ki = 1.8 nM; NOP Ki = 4.2 nM) and NOP-biased agonism with reduced β-arrestin recruitment make it a valuable tool for dissecting pathway-specific opioid pharmacology. Studies requiring a compound that simultaneously engages both receptor systems without the confounding MOP-only activity of morphine should prioritize BPR1M97 [1][2].

Cancer Pain Models Requiring Efficacy Superior to Morphine

In murine cancer-induced pain models where morphine provides suboptimal analgesia, BPR1M97 (1.8 mg/kg s.c.) demonstrates significantly better antinociceptive efficacy. Researchers investigating pain mechanisms in oncological contexts or screening compounds for opioid-refractory pain states will find BPR1M97 a more effective positive control or test compound than morphine [1][3].

Studies Requiring Rapid-Onset Analgesia with Reduced Side Effect Burden

BPR1M97's 10-minute onset of antinociception (vs. later morphine onset), combined with reduced respiratory depression, gastrointestinal dysfunction, and lower physical dependence liability, makes it the preferred choice for experiments where rapid analgesia is required while minimizing opioid-typical adverse effects that may confound behavioral or physiological readouts [1].

Investigating Opioid Analgesia Without Rewarding/Reinforcing Properties

Unlike morphine, BPR1M97 does not induce conditioned place preference (CPP) and produces significantly less naloxone-precipitated withdrawal jumping. These properties position BPR1M97 as a critical tool for studies examining pain relief mechanisms decoupled from abuse liability, particularly in models of chronic pain where repeated dosing is necessary and drug-seeking behavior must be excluded as a variable [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPR1M97

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.